molecular formula C10H15N3O B2740512 1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile CAS No. 2249688-41-1

1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile

Katalognummer: B2740512
CAS-Nummer: 2249688-41-1
Molekulargewicht: 193.25
InChI-Schlüssel: QYIZLEAAMHXZAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile, with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

The compound exhibits various biological activities that can be categorized into several key areas:

1. Anticonvulsant Activity

Research indicates that compounds structurally related to this compound show significant anticonvulsant properties. For instance, a related compound was found to antagonize maximal electroshock (MES)-induced seizures in mice with an effective dose (ED50) of 1.7 mg/kg. This suggests that similar derivatives may possess comparable anticonvulsant efficacy, potentially making them candidates for epilepsy treatment .

2. Antibacterial Activity

The antibacterial potential of compounds with similar structures has been evaluated against various bacterial strains. For example, newly synthesized derivatives demonstrated activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus. The antibacterial activity was assessed using the agar diffusion method, with inhibition zones measured in millimeters .

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:

  • Anticonvulsant Mechanism : The anticonvulsant activity is likely mediated through modulation of neurotransmitter systems, possibly enhancing GABAergic activity or inhibiting excitatory neurotransmission.
  • Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to this compound:

StudyFindings
Demonstrated significant anticonvulsant activity in animal models with ED50 values indicating effective dosing ranges.
Reported antibacterial efficacy against multiple strains using the agar diffusion method, highlighting potential therapeutic applications in infectious diseases.
Investigated the cytotoxic effects on cancer cell lines, suggesting a need for further exploration into its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that derivatives of 1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human tumor cells, demonstrating mean growth inhibition values that suggest their potential as anticancer agents .
    • The National Cancer Institute's Developmental Therapeutics Program has evaluated related compounds, revealing promising results in inhibiting cancer cell growth, which supports further investigation into the therapeutic potential of this compound class .
  • Mechanism of Action
    • The proposed mechanism involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The presence of the dimethylamino group may enhance the compound's interaction with biological targets, leading to increased efficacy against malignant cells .

Synthesis and Derivatives

  • Synthetic Pathways
    • The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine rings and subsequent modifications to introduce the enoyl and cyano groups.
    • Various derivatives have been synthesized to optimize biological activity and selectivity against specific cancer types, which may lead to more effective therapeutic agents .
  • Structural Variants
    • Structural modifications, such as altering substituents on the azetidine ring or varying the length and nature of side chains, have been explored to enhance pharmacological properties. These modifications can significantly influence solubility, bioavailability, and overall therapeutic efficacy .

Case Studies

  • In Vitro Studies
    • In vitro studies have demonstrated that certain derivatives of this compound possess potent antitumor activity against specific cancer cell lines such as breast and lung cancer cells. These studies typically employ assays like MTT or SRB to quantify cell viability post-treatment .
  • In Vivo Efficacy
    • Preliminary in vivo studies have suggested that these compounds can reduce tumor size in animal models, indicating their potential for development into clinical therapies. Further research is required to evaluate pharmacokinetics and toxicity profiles before advancing to human trials .

Eigenschaften

IUPAC Name

1-[(E)-4-(dimethylamino)but-2-enoyl]azetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12(2)5-3-4-10(14)13-7-9(6-11)8-13/h3-4,9H,5,7-8H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIZLEAAMHXZAJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.